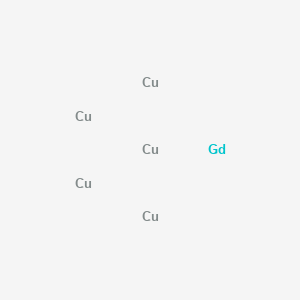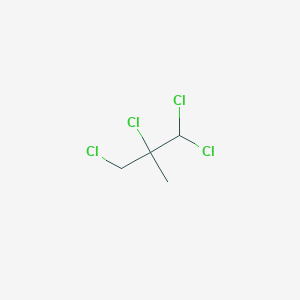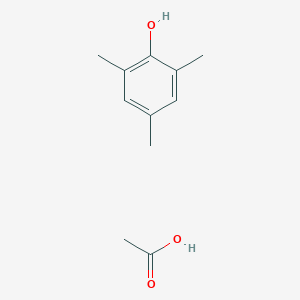
Acetic acid--2,4,6-trimethylphenol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–2,4,6-trimethylphenol (1/1) is a chemical compound formed by the combination of acetic acid and 2,4,6-trimethylphenol in a 1:1 ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,4,6-trimethylphenol typically involves the esterification of 2,4,6-trimethylphenol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2,4,6-trimethylphenol can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product.
化学反応の分析
Types of Reactions
Acetic acid–2,4,6-trimethylphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifloaluminate ionic liquids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,4,6-trimethyl-1,4-benzoquinone
Reduction: 2,4,6-trimethylhydroquinone
Substitution: Various alkylated or acylated derivatives of 2,4,6-trimethylphenol
科学的研究の応用
Acetic acid–2,4,6-trimethylphenol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid–2,4,6-trimethylphenol involves its interaction with various molecular targets and pathways. For example, in its role as a precursor to vitamin E, the compound undergoes oxidation to form 2,4,6-trimethyl-1,4-benzoquinone, which is then further processed to produce vitamin E. The antioxidant properties of vitamin E help protect cells from oxidative damage by neutralizing free radicals .
類似化合物との比較
Similar Compounds
2,4,6-Trimethylphenol: The parent compound, which lacks the acetic acid moiety.
2,3,6-Trimethylphenol: A structural isomer with different substitution patterns on the phenol ring.
2,4,6-Trinitrophenol: A nitro-substituted derivative with significantly different chemical properties.
Uniqueness
Acetic acid–2,4,6-trimethylphenol is unique due to its combination of acetic acid and 2,4,6-trimethylphenol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, particularly in the production of vitamin E and other bioactive compounds .
特性
CAS番号 |
19082-49-6 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
acetic acid;2,4,6-trimethylphenol |
InChI |
InChI=1S/C9H12O.C2H4O2/c1-6-4-7(2)9(10)8(3)5-6;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |
InChIキー |
UQWGYFXOPOJLOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)O)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)
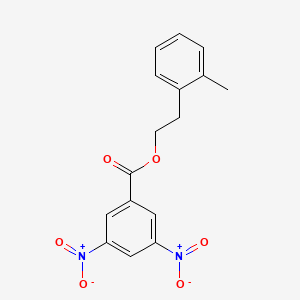
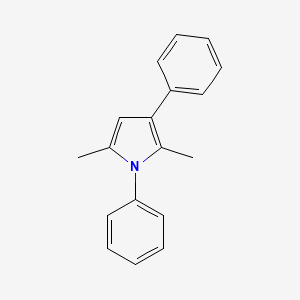
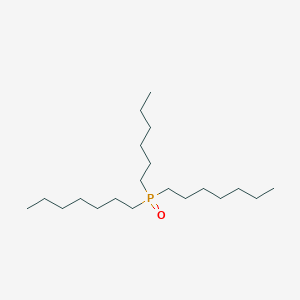
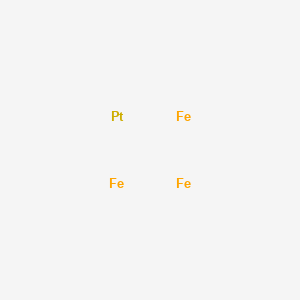
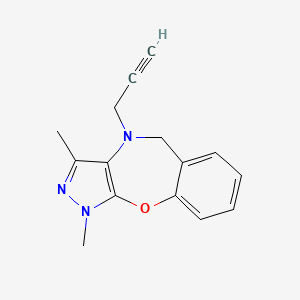
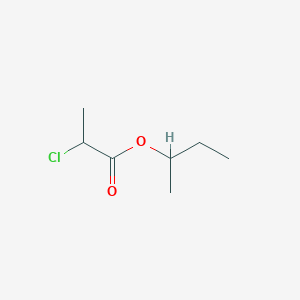
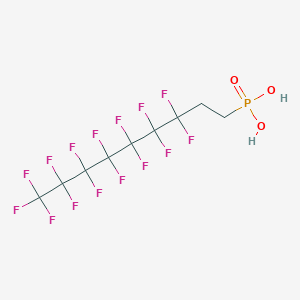
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
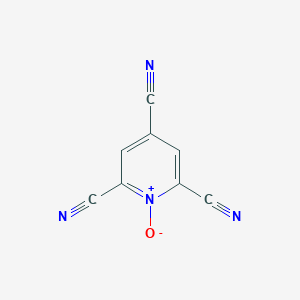
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
